N-[5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-yl]-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide
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Description
N-[5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-yl]-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H27N5OS3 and its molecular weight is 509.71. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related to the compound , have been identified as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This inhibition is significant because GLS plays a crucial role in cancer cell metabolism, making these compounds potential therapeutic agents against various forms of cancer (Shukla et al., 2012).
Antimicrobial Applications
Several studies have focused on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety, including derivatives of 1,3,4-thiadiazole, which are structurally similar to the compound of interest. These compounds have shown promising results as antimicrobial agents, effective against a range of bacterial and fungal pathogens (Darwish et al., 2014).
Insecticidal Activity
Compounds containing 1,2,3-thiadiazole, a core structural component similar to the compound , have been designed and synthesized with significant insecticidal activities. These compounds have shown effectiveness against various agricultural pests, indicating their potential as environmentally benign pest regulators (Wang et al., 2011).
Anticancer Properties
The pharmacophore hybridization approach using 1,3,4-thiadiazole derivatives has led to the design of drug-like small molecules with anticancer properties. These compounds have shown promise in vitro for anticancer activity, highlighting their potential in cancer treatment and drug development (Yushyn et al., 2022).
properties
IUPAC Name |
N-[5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5OS3/c1-5-18-26-22(20-16-7-6-8-17(16)33-23(20)27-18)32-13-19(31)28-24-29-21(34-30-24)14-9-11-15(12-10-14)25(2,3)4/h9-12H,5-8,13H2,1-4H3,(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIUABHWWXKDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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